molecular formula C14H13ClN2O2 B15303635 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B15303635
M. Wt: 276.72 g/mol
InChI Key: MLDBBMBTAPEFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a 4-chlorophenyl group, a cyclopropylmethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the 4-chlorophenyl group: This step involves the use of a chlorinated aromatic compound, such as 4-chlorobenzaldehyde, which reacts with the pyrazole intermediate.

    Cyclopropylmethyl group addition: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropylmethyl group.

    1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Lacks the 4-chlorophenyl group.

    5-(4-methylphenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of both the 4-chlorophenyl group and the cyclopropylmethyl group in 5-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid imparts unique chemical and biological properties to the compound. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

5-(4-chlorophenyl)-1-(cyclopropylmethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-7-12(14(18)19)16-17(13)8-9-1-2-9/h3-7,9H,1-2,8H2,(H,18,19)

InChI Key

MLDBBMBTAPEFGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.